molecular formula C28H25N3O6 B2971384 Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate CAS No. 894890-01-8

Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate

Cat. No.: B2971384
CAS No.: 894890-01-8
M. Wt: 499.523
InChI Key: OMMGICPUOQHECW-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate is a complex organic compound with a molecular formula of C28H25N3O6 and a molecular weight of 499.52 . This compound is characterized by its intricate structure, which includes a naphthyridine core, a methoxybenzoyl group, and an ethyl ester functionality. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like bromine (Br2). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 4-[[2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6/c1-4-37-28(35)18-9-11-20(12-10-18)30-24(32)16-31-15-23(25(33)19-6-5-7-21(14-19)36-3)26(34)22-13-8-17(2)29-27(22)31/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMGICPUOQHECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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